molecular formula C12H15N3 B7872683 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- CAS No. 89596-01-0

3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)-

Cat. No.: B7872683
CAS No.: 89596-01-0
M. Wt: 201.27 g/mol
InChI Key: VTWDWNJFJYQSHU-UHFFFAOYSA-N
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Description

This structure combines aromatic, electron-withdrawing (nitrile), and bulky aliphatic (piperidinyl) moieties, making it a candidate for diverse pharmacological and chemical applications.

Properties

IUPAC Name

6-methyl-2-piperidin-1-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-5-6-11(9-13)12(14-10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWDWNJFJYQSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517724
Record name 6-Methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89596-01-0
Record name 6-Methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen-Piperidine Exchange

A common approach involves reacting 2-chloro-6-methylpyridine-3-carbonitrile with piperidine under basic conditions. For example:

  • Procedure : 2-Chloro-6-methylpyridine-3-carbonitrile is refluxed with excess piperidine in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base.

  • Conditions : 80–100°C, 12–24 hours.

  • Yield : 70–85%.

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing nitrile group at the 3-position activates the pyridine ring for substitution at the 2-position.

Cyclization of Precursors

Cyclization methods are employed to construct the pyridine ring with pre-installed substituents.

Dihydropyridinone Cyclization

A two-step process involves:

  • Formation of 2,3-Dihydropyridinone :

    • Starting Material : Ethyl 3-aminocrotonate reacts with acrylonitrile in the presence of a Lewis acid (e.g., ZnCl₂).

    • Intermediate : 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Dehydration and Functionalization :

    • The dihydropyridinone intermediate is treated with POCl₃ to form 2-chloro-6-methylpyridine-3-carbonitrile, followed by piperidine substitution.

Key Data :

StepReagent/ConditionsYield (%)
Dihydropyridinone formationZnCl₂, 120°C, 6h65–75
ChlorinationPOCl₃, reflux, 3h80–90

One-Pot Multi-Component Reactions

Green chemistry approaches reduce synthesis steps.

Piperidine-Assisted Condensation

A one-pot method combines:

  • Components :

    • 3-Cyano-6-methyl-2(1H)-pyridinone.

    • Piperidine.

    • Acetic anhydride (Ac₂O) as an acylating agent.

  • Conditions : 60°C, 8h, solvent-free.

  • Yield : 68–72%.

Mechanism : The reaction proceeds via in situ generation of an acylated intermediate, followed by nucleophilic attack by piperidine.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Nucleophilic SubstitutionHigh yield, simple setupRequires halogenated precursorIndustrial
CyclizationBuilds core structureMulti-step, moderate yieldsLab-scale
Catalytic AminationRegioselectiveCostly catalystsPilot-scale
One-Pot ReactionsEco-friendly, fewer stepsLower yieldsSmall-scale

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr reactions but may require higher temperatures.

  • Non-polar solvents (toluene, xylene) are preferred for catalytic amination to avoid ligand degradation.

Temperature and Time

  • Optimal Range : 80–120°C for substitution; >150°C for cyclization.

  • Reaction Time : 6–24h, depending on steric hindrance from the methyl group.

Characterization and Validation

  • LC-MS : Confirms molecular ion peak at m/z 201.27 [M+H]⁺.

  • ¹H NMR : Key signals include δ 2.47 (s, 3H, CH₃), δ 3.45–3.60 (m, 4H, piperidine), and δ 6.85 (d, 1H, pyridine-H).

Industrial-Scale Considerations

  • Cost Drivers : Piperidine (∼$50/kg) and palladium catalysts (∼$1,500/kg).

  • Waste Management : Halogenated byproducts require neutralization with NaOH .

Chemical Reactions Analysis

Reaction with Amines

Pyridinecarbonitriles can react with amines to form substituted derivatives. For instance, 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile reacts with alkyl- and arylamines to produce 4-alkylamino- and 4-arylamino-3-pyridinecarbonitriles . This reaction pattern suggests that 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- could undergo similar substitutions, potentially forming diverse derivatives with various amines.

Hydrogenation Reactions

Pyridinecarbonitriles can undergo hydrogenation to reduce the cyano group to an amine. This process typically involves palladium catalysts and can be chemoselective, allowing for the preservation of other functional groups . The hydrogenation of 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- could yield a compound with an amino group instead of the cyano group, potentially altering its biological activity.

Biological Activities

Pyridinecarbonitriles have shown promise in medicinal chemistry, particularly in anticancer and antioxidant applications . The pyridinecarbonitrile scaffold is noted for its potential as a PDE3 inhibitor and in interfering with cancer-related proteins . While specific data on 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- is limited, related compounds suggest potential biological activities that could be explored further.

Data Tables

Given the lack of specific data on 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- , we can look at related compounds for insights. For example, the synthesis and reactions of 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile provide useful comparisons:

CompoundReaction ConditionsYield
6aPyrrolidine, MeOH, reflux, 1h93%
6bPiperidine, MeOH, reflux, 1h-
6cMethylamine, MeOH, reflux, 1h-
6dBenzylamine, MeOH, reflux, 1h-

Table 1: Reaction of 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile with amines .

Scientific Research Applications

3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Vasodilatory Activity

Compounds such as 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives (e.g., compounds 56–59 in ) share the 3-pyridinecarbonitrile core but differ in substituents. These derivatives exhibit potent vasodilation, with IC50 values ranging from 0.145–0.214 mM , outperforming the standard prazosin (IC50 = 0.487 mM). The benzimidazole and alkoxy groups enhance interactions with vascular targets, while the absence of a piperidinyl group in these compounds suggests that the target compound’s piperidinyl substituent may alter receptor binding affinity or selectivity .

Triazine-Based Sodium Channel Inhibitors

Compounds F, G, and H () are triazine derivatives with piperidinyl groups. For example, Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) targets tetrodotoxin-sensitive sodium channels, demonstrating analgesic effects. The triazine core and benzyloxy-piperidinyl substituent highlight the importance of heterocyclic systems in modulating ion channel activity. In contrast, the target compound’s pyridinecarbonitrile core may favor different pharmacological pathways, such as kinase inhibition or enzyme modulation .

GSK3 Inhibitor: CHIR99021

CHIR99021 () is a structurally complex pyridinecarbonitrile derivative with a dichlorophenyl and imidazolyl group (MW: 465.3 g/mol). It inhibits GSK3, showcasing the role of nitrile and aromatic groups in kinase binding. The target compound’s simpler structure (methyl and piperidinyl groups) may reduce molecular weight (~250–300 g/mol estimated) and alter solubility or target specificity .

Environmental and Physical Properties

Parent compound 3-cyanopyridine () has a vapor pressure of 0.296 mm Hg and soil mobility (Koc = 37), indicating high environmental mobility. The addition of a methyl and piperidinyl group in the target compound likely increases molecular weight and hydrophobicity, reducing vapor pressure and soil mobility compared to the parent .

Structural Isomers and Positional Effects

6-Methylpyridine-2-carbonitrile () is a positional isomer with the nitrile at the 2-position. Such isomerism can drastically alter electronic properties and reactivity. For instance, 2-pyridinecarbonitriles may exhibit stronger electron-withdrawing effects, influencing their chemical behavior in synthesis or biological activity .

Data Table: Key Properties of Selected Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activity/Property Reference
Target Compound 3-Pyridinecarbonitrile 6-methyl, 2-(1-piperidinyl) ~250–300 (estimated) Not explicitly reported
2-Alkoxy-4-aryl-6-benzimidazolyl-3-PCN 3-Pyridinecarbonitrile Alkoxy, aryl, benzimidazolyl ~350–400 (estimated) Vasodilation (IC50 0.145–0.214 mM)
CHIR99021 3-Pyridinecarbonitrile Dichlorophenyl, imidazolyl, pyrimidinyl 465.3 GSK3 inhibition
3-Cyanopyridine 3-Pyridinecarbonitrile None 104.1 High environmental mobility
Compound H (Triazine derivative) 1,3,5-Triazine Benzyloxy-piperidinyl ~450–500 (estimated) Sodium channel inhibition

Research Implications and Gaps

  • Pharmacological Potential: The piperidinyl group in the target compound may enhance blood-brain barrier penetration or receptor binding, akin to piperidine-containing analgesics (). Further studies could explore its activity in neurological or cardiovascular models.
  • Synthetic Routes: highlights methods for synthesizing hexahydro-pyrano pyridinecarbonitriles, which could be adapted for the target compound’s production.
  • Environmental Impact: Compared to 3-cyanopyridine, the target compound’s modified structure may reduce environmental persistence, warranting degradation studies.

Biological Activity

3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- is C12_{12}H14_{14}N2_{2}, with a molecular weight of approximately 198.26 g/mol. The compound features a pyridine ring with a cyano group and a piperidinyl moiety, which contribute to its biological activity.

Biological Activity

Research indicates that 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- exhibits several biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of pyridine compounds have been reported to exhibit IC50_{50} values in the low micromolar range against various cancer cell lines, including MCF-7 and MDA-MB-231 cells .
  • Antimicrobial Properties : Pyridine derivatives are known for their antibacterial and antifungal activities. Studies have indicated that modifications in the pyridine structure can enhance these properties, making them effective against strains such as Staphylococcus aureus and E. coli .
  • Neuroprotective Effects : Some studies suggest that compounds similar to 3-Pyridinecarbonitrile may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- can be achieved through various methods:

  • Cyclization Reactions : Utilizing cyanoacetamide and piperidine derivatives under specific conditions can yield this compound effectively.
  • Reflux Methods : Heating the reactants in organic solvents has been shown to facilitate the formation of the desired pyridine derivatives.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The presence of the piperidinyl group enhances solubility and interaction with biological targets. Modifications at different positions on the pyridine ring can significantly influence potency and selectivity against various biological pathways .

Compound Molecular Formula IC50_{50} (µM) Biological Activity
3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)-C12_{12}H14_{14}N2_{2}Varies by targetAnticancer, Antimicrobial
4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrileC11_{11}H12_{12}N2_{2}O5.0Anticancer
3-Cyano-6-methyl-2(1H)-pyridinoneC10_{10}H8_{8}N2_{2}O10.0Antibacterial

Case Studies

  • Anticancer Studies : A study demonstrated that derivatives of pyridine compounds showed IC50_{50} values ranging from 0.87 to 12.91 µM against MCF-7 cells, indicating promising anticancer potential compared to standard treatments like 5-Fluorouracil .
  • Neuroprotective Research : Another investigation highlighted that certain pyridine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting therapeutic potential in neurodegenerative conditions .
  • Antimicrobial Screening : Research on antimicrobial activities revealed that some pyridine derivatives exhibited significant inhibition against bacterial strains, supporting their use as potential therapeutic agents in infectious diseases .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of 6-methyl-2-(1-piperidinyl)-3-pyridinecarbonitrile?

  • Methodological Answer : Use a combination of 1^1H and 13^13C NMR to confirm the presence of the piperidinyl and pyridine moieties, focusing on characteristic shifts (e.g., nitrile group at ~110-120 ppm in 13^13C NMR). IR spectroscopy can validate the C≡N stretch (~2220-2260 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular weight (C11_{11}H13_{13}N3_3, M.W. 187.24) . Melting point determination (67–69°C) aligns with catalog data for purity assessment .

Q. What synthetic routes are reported for 6-methyl-2-(1-piperidinyl)-3-pyridinecarbonitrile?

  • Methodological Answer : A common approach involves nucleophilic substitution on 2-chloro-6-methyl-3-pyridinecarbonitrile with piperidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalytic base (e.g., K2_2CO3_3) facilitates deprotonation of piperidine. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

  • Methodological Answer : Test solubility in DMSO (commused for stock solutions), water, and ethanol using UV-Vis spectroscopy to detect aggregation. Stability studies (e.g., HPLC at 24/48 hours under assay conditions) identify degradation products. Reference physical data (mp 67–69°C) to optimize storage (dry, 4°C) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
  • Neuroprotection : Glutamate-induced cytotoxicity models in neuronal cells.
    Use EC50_{50}/IC50_{50} calculations with dose-response curves .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved?

  • Methodological Answer : Cross-validate findings by:

  • Standardizing assay conditions (e.g., cell passage number, serum concentration).
  • Structural confirmation : Re-synthesize the compound and verify purity (HPLC >97%) to exclude batch variability .
  • Orthogonal assays : Compare results across multiple models (e.g., in vitro vs. ex vivo) .

Q. What strategies optimize regioselectivity in derivatizing the pyridine ring?

  • Methodological Answer : Use directing groups (e.g., methyl at C6) to control electrophilic substitution. For C3 nitrile functionalization, employ palladium-catalyzed cross-coupling (e.g., Suzuki for aryl groups) or nitrile hydrolysis to amides. Computational modeling (DFT) predicts reactive sites .

Q. How can structure-activity relationship (SAR) studies improve potency against specific targets?

  • Methodological Answer :

  • Core modifications : Replace piperidine with morpholine or pyrrolidine to alter steric/electronic effects.
  • Substituent screening : Introduce electron-withdrawing groups (e.g., -CF3_3) at C6 to enhance binding affinity.
  • Biological evaluation : Test derivatives in kinase profiling panels (e.g., 100+ kinases) to identify selectivity patterns .

Q. What analytical methods resolve challenges in quantifying trace impurities?

  • Methodological Answer : Use UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation. Quantify impurities (e.g., unreacted starting material) via external calibration curves. Validate limits of detection (LOD < 0.1%) per ICH guidelines .

Q. How to investigate the compound’s mechanism of action in neuroprotection?

  • Methodological Answer :

  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated neuronal cells to identify dysregulated pathways (e.g., PI3K/Akt).
  • Target engagement : Use thermal shift assays (CETSA) to confirm binding to suspected targets (e.g., BDNF receptors) .

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